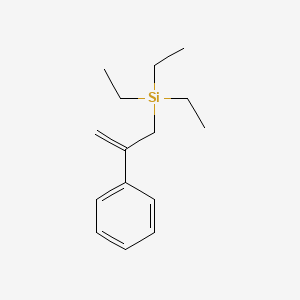

Triethyl(2-phenylprop-2-en-1-yl)silane

Description

Structure

3D Structure

Properties

CAS No. |

104014-97-3 |

|---|---|

Molecular Formula |

C15H24Si |

Molecular Weight |

232.44 g/mol |

IUPAC Name |

triethyl(2-phenylprop-2-enyl)silane |

InChI |

InChI=1S/C15H24Si/c1-5-16(6-2,7-3)13-14(4)15-11-9-8-10-12-15/h8-12H,4-7,13H2,1-3H3 |

InChI Key |

LLDMRWCSMDCDGG-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)CC(=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Fundamental Significance of Allylsilanes As Versatile Synthetic Intermediates

Within the broad class of organosilicon compounds, allylsilanes have emerged as particularly versatile and powerful synthetic intermediates. Their utility stems from the unique electronic properties conferred by the silyl (B83357) group, which activates the allyl moiety for a range of carbon-carbon bond-forming reactions. Allylsilanes are stable, easily handled reagents that serve as effective nucleophiles in the presence of Lewis acids or fluoride (B91410) ion activation.

A quintessential transformation involving allylsilanes is the Hosomi-Sakurai reaction, a Lewis acid-promoted allylation of various electrophiles, such as aldehydes, ketones, and acetals. This reaction is highly regarded for its efficiency and selectivity, proceeding through a β-silyl carbocation intermediate that is stabilized by the silicon atom. doi.orgrsc.org The reaction typically results in the formation of a new carbon-carbon bond at the γ-position of the allylsilane, offering a reliable method for the construction of homoallylic alcohols and ethers. The versatility of allylsilanes is further demonstrated by their participation in other significant transformations, including Hiyama cross-couplings and various cyclization reactions, solidifying their status as essential building blocks in the synthetic chemist's toolkit.

Academic Positioning of Triethyl 2 Phenylprop 2 En 1 Yl Silane Within Modern Organosilicon Research

Established Approaches for Carbon-Silicon Bond Formation

Traditional methods for forging carbon-silicon bonds remain foundational in the synthesis of allylsilanes. These strategies, primarily hydrosilylation and silylmetalation, offer robust and well-studied routes to a variety of organosilicon compounds.

Hydrosilylation Protocols for Unsaturated Organic Substrates

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a highly atom-economical method for producing organosilanes. nih.gov This reaction is one of the most important catalytic processes in the silicon industry. researchgate.net While platinum-based catalysts like Speier's (H₂PtCl₆) and Karstedt's catalysts have historically dominated the field, concerns over the cost and availability of precious metals have spurred the development of catalysts based on other transition metals, including rhodium, iridium, cobalt, and rhenium. nih.govnih.gov

The hydrosilylation of allenes and 1,3-dienes provides a direct route to allylsilanes. The regioselectivity of this addition is a key challenge, as it can yield various vinyl- and allylsilane products. nih.gov However, careful selection of the catalyst and reaction conditions can control the outcome. For instance, cobalt-based catalyst systems have shown high regio- and stereoselectivity in the hydrosilylation of allenes to produce the desired (Z)-allylsilanes. nih.gov Similarly, copper-catalyzed hydrosilylation of 1,3-dienes can be tuned to favor either 1,2- or 1,4-hydrosilylated products. organic-chemistry.org For the synthesis of a phenyl-substituted allylsilane like this compound, a potential substrate would be a correspondingly substituted allene (B1206475) or diene, reacting with triethylsilane in the presence of a suitable transition metal catalyst.

| Catalyst Type | Substrate | Product Type | Key Features |

| Platinum (e.g., Speier's, Karstedt's) | Alkenes, Dienes | Alkylsilanes, Allylsilanes | Widely used, efficient, but can have selectivity issues. nih.govresearchgate.net |

| Rhodium (e.g., [RhCl(dppbz F )]₂) | Allyl Chloride | γ-functionalized silanes | High selectivity in specific industrial applications. researchgate.netbohrium.com |

| Cobalt (e.g., Co(acac)₂) | Allenes | (Z)-Allylsilanes | High regio- and stereoselectivity. nih.gov |

| Rhenium (e.g., C18 complex) | Acrylonitrile derivatives | α- and β-silyl nitriles | Offers alternative reactivity for functionalized alkenes. nih.gov |

Silylmetalation Reactions, including Silylcupration of Carbon-Carbon Multiple Bonds

Silylmetalation involves the addition of a silyl-metal species to a carbon-carbon multiple bond. Among these, silylcupration has emerged as one of the most efficient procedures for the synthesis of both vinyl- and allylsilanes. acs.orgacs.org The reaction typically involves the addition of a silylcuprate reagent to substrates like allenes, acetylenes, or dienes. acs.orgrsc.org This process introduces both a silicon and a copper group across the multiple bond, generating a versatile organocopper intermediate that can be trapped with various electrophiles. acs.orgnih.gov

The silylcupration of allenes is a particularly powerful strategy for allylsilane synthesis. nih.gov The regioselectivity of the silylcuprate addition depends on factors such as the stoichiometry of the cuprate (B13416276) (lower or higher order), the substitution pattern of the allene, and the reaction temperature. acs.orgnih.gov For example, using a lower order cyanosilylcuprate generally leads selectively to allylsilanes. nih.gov The resulting allylsilane-vinylcuprate intermediate is highly reactive and can undergo subsequent reactions with a wide array of electrophiles, including alkyl halides, epoxides, and α,β-unsaturated ketones, to yield highly functionalized allylsilanes. nih.govresearchgate.net

| Substrate | Silylating Reagent | Key Intermediate | Product |

| Allenes | Silylcuprates (R₃SiCu) | Allylsilane-vinylcuprate | Functionalized Allylsilanes |

| Acetylenes | Silylcuprates (R₃SiCu) | Vinylsilane-vinylcuprate | Vinylsilanes |

| Dienes | Silylcuprates (R₃SiCu) | Allylsilane-alkenylcuprate | Allylsilanes |

Targeted Synthesis Strategies for this compound Frameworks

Beyond established methods, contemporary research focuses on developing more targeted and sophisticated strategies. These include transition metal-catalyzed cross-coupling reactions and novel pathways driven by electrochemistry and photoredox catalysis, which offer alternative and often milder conditions for constructing complex organosilanes.

Transition Metal-Catalyzed Coupling Reactions for Allylsilane Generation

Transition metal catalysis provides a diverse toolkit for the synthesis of allylsilanes. oup.com Catalysts based on palladium, platinum, nickel, and gold are commonly employed. oup.comoup.comnih.gov These reactions often involve the silylation of precursors such as 1,3-dienes, allylic alcohols, or vinyl halides. organic-chemistry.orgoup.com

One notable method is the palladium-catalyzed silyl-Heck reaction, which synthesizes allylsilanes from terminal alkenes. nih.gov This approach provides an expedient route using widely available starting materials. The development of specialized phosphine (B1218219) ligands has been crucial to suppress alkene isomerization, a common side reaction, thereby improving the yield and selectivity for the desired allylsilane product. nih.gov Another powerful strategy is the palladium-catalyzed silylation of 1,3-dienes with disilanes, which can install a silyl (B83357) group and another functional group in a single step. oup.comoup.com The mechanism often involves the formation of an allyl silyl palladium species, followed by reductive elimination to yield the allylsilane and regenerate the active catalyst. oup.comoup.com Nickel-catalyzed reactions of allylic alcohols with silylzinc reagents also provide an efficient route to allylsilanes with high regioselectivity. organic-chemistry.org

| Catalyst System | Precursors | Reaction Type | Key Advantages |

| Palladium / Phosphine Ligand | Terminal Alkenes, Me₃SiI | Silyl-Heck | Uses readily available alkenes; ligand design improves yield. nih.gov |

| Palladium / Disilane | 1,3-Dienes | 1,4-Carbosilylation | One-step synthesis of functionalized allylsilanes. oup.comoup.com |

| Nickel / Silylzinc Reagent | Allylic Alcohols | Allylic Silylation | High yields and regioselectivity. organic-chemistry.org |

| Platinum(II) Chloride | Ene-ynes (intramolecular) | Cyclization/Silylation | Forms carbocyclic structures containing an allylsilane moiety. nih.gov |

Electrochemical Synthesis Pathways for Organosilanes

Organic electrosynthesis has gained prominence as a sustainable and powerful tool, capable of replacing hazardous chemical reagents with electrons and enabling novel reactivity under mild conditions. rsc.orgnih.gov In organosilicon chemistry, electrochemical methods provide innovative pathways for the formation of Si-C bonds. researchgate.net

Electrochemical strategies can be used for the reductive activation of readily available chlorosilanes to generate silyl anions or silyl radicals. rsc.orgnih.gov These reactive intermediates can then be coupled with suitable organic electrophiles or unsaturated systems to form organosilanes. For example, the electrochemical reduction of a mixture of an allyl halide and a chlorosilane can produce the corresponding allylsilane. researchgate.net More recently, catalyst-free electrochemical methods have been developed for synthesizing allenyl silanes from propargyl derivatives. nih.gov A general approach involves the electroreductive disilylation of alkenes, including styrenes, using a sacrificial magnesium anode, which provides a sustainable alternative to conventional methods. rsc.org This approach could potentially be adapted for the synthesis of this compound by using an appropriate phenyl-substituted alkene and triethylchlorosilane.

| Method | Precursors | Key Intermediate | Product Type |

| Electroreductive Coupling | Allyl Halides, Chlorosilanes | Silyl Anion/Radical | Allylsilanes researchgate.net |

| Electroreductive Disilylation | Alkenes (e.g., Styrenes), Chlorosilanes | Silyl Anion | Disilylated Alkanes rsc.org |

| Catalyst-Free Silylation | Propargyl Acetates, Silyl Reagents | Not specified | Allenyl Silanes nih.gov |

| Reductive Activation | Chlorosilanes | Silyl Anion | Disilanes, Oligosilanes nih.govchemrxiv.org |

Photoredox-Driven Synthetic Routes to Organosilicon Compounds

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has revolutionized synthetic organic chemistry. This approach enables the generation of radical intermediates under exceptionally mild conditions. rhhz.net In the context of organosilicon synthesis, photoredox catalysis provides a powerful method for generating silyl radicals from common silicon precursors like hydrosilanes. rhhz.netresearchgate.net

The process typically involves a photocatalyst that, upon excitation by light, can engage in an electron transfer with a silyl precursor to generate a silyl radical. This radical can then participate in various transformations, such as addition to alkenes or alkynes, to form C-Si bonds. rhhz.net While the direct application to complex allylsilanes is an emerging area, the principles of photoredox-catalyzed radical silylation are well-established. For instance, photo-mediated generation of silicon-based radicals has been applied to various synthetic transformations. rhhz.net The synthesis of organosilicon compounds from olefins, hydrosilanes, and aromatic nitriles has been demonstrated via photoredox catalysis, showcasing the potential of this strategy for constructing complex molecules. researchgate.net This radical-based approach offers a complementary strategy to the ionic or transition metal-mediated pathways described previously.

Rational Design of Precursors and Optimization of Reaction Conditions for this compound Synthesis

The synthesis of complex molecules like this compound is not a matter of chance, but rather a process of deliberate design and empirical optimization. The selection of appropriate starting materials (precursors) is grounded in the desired final structure and the known reactivity patterns of functional groups. Following precursor selection, reaction conditions are systematically varied to maximize product yield and minimize undesirable side reactions.

The rational design for synthesizing this compound involves considering two primary components: the triethylsilyl group and the 2-phenylprop-2-en-1-yl (a substituted allyl) backbone. A common strategy for forming the crucial carbon-silicon (C-Si) bond is through the coupling of a silicon nucleophile or electrophile with a suitable organic electrophile or nucleophile, respectively.

One prominent and modern approach is the palladium-catalyzed silylation of terminal alkenes, often referred to as a silyl-Heck reaction. nih.govacs.org In this context, a logical precursor for the organic framework would be α-methylstyrene (isopropenylbenzene). The silicon source would typically be a reactive silane (B1218182), such as triethylsilyl iodide, which can be generated in situ from the more common triethylchlorosilane and an iodide salt like lithium iodide. nih.gov

The initial design of such a catalytic system requires careful consideration of the catalyst itself. While various palladium sources can be used, the choice of ligand is critical to the reaction's success. The ligand's role is to stabilize the palladium center and modulate its reactivity to favor the desired reaction pathway over competing side reactions, such as the isomerization of the starting alkene. acs.orgnih.gov

Early studies on the silyl-Heck reaction identified ligands like di(tert-butyl)phenylphosphine as effective, but they often resulted in moderate yields due to this competing alkene isomerization. nih.gov This observation led to the rational design of a "second-generation" ligand. The hypothesis was that a more sterically bulky and electron-rich ligand would promote the desired C-Si bond formation and suppress isomerization. acs.orgnih.gov This led to the development of ligands such as bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine, which proved to be far superior, dramatically improving the yields of allylsilanes from simple alkene starting materials. acs.orgnih.gov

Another well-established synthetic route involves the nickel-catalyzed cross-coupling of silyl-zinc reagents with allyl alcohols. acs.orgacs.org For the synthesis of this compound, a suitable precursor would be 2-phenylprop-2-en-1-ol. This alcohol can be coupled with a silylzinc reagent, such as a triethylsilylzinc chloride. This method is advantageous as it often proceeds with high regioselectivity and E/Z-selectivity, particularly with aryl-substituted allyl alcohols. acs.org

Optimization of this nickel-catalyzed reaction involves screening various parameters. The choice of the nickel catalyst, such as NiCl2(PMe3)2, is a key starting point. acs.org The solvent, temperature, and reaction time are then systematically adjusted to find the ideal conditions. For instance, the reaction might be initiated at a lower temperature and gradually warmed to room temperature to control the reaction rate and selectivity.

The following interactive table illustrates a hypothetical optimization process for a silyl-Heck reaction to synthesize a phenyl-substituted allylsilane, demonstrating how systematic changes in reaction parameters can influence the outcome.

Interactive Data Table: Optimization of Silyl-Heck Reaction Conditions

Users can filter and sort the data to observe trends in how different ligands, solvents, and temperatures affect product yield and the formation of unwanted isomers.

| Entry | Ligand | Solvent | Temperature (°C) | Yield of Allylsilane (%) | Isomerized Alkene (%) |

| 1 | tBuPPh2 (1st Gen) | Toluene | 80 | 62 | 35 |

| 2 | tBuPPh2 (1st Gen) | Dioxane | 80 | 58 | 40 |

| 3 | tBuP(3,5-tBu2Ph)2 (2nd Gen) | Toluene | 80 | 91 | <2 |

| 4 | tBuP(3,5-tBu2Ph)2 (2nd Gen) | Toluene | 60 | 85 | <2 |

| 5 | tBuP(3,5-tBu2Ph)2 (2nd Gen) | Toluene | 100 | 90 | 5 |

| 6 | tBuP(3,5-tBu2Ph)2 (2nd Gen) | THF | 80 | 88 | <3 |

| 7 | (Cyclohexyl)3P | Toluene | 80 | 15 | 80 |

| 8 | Triphenylphosphine | Toluene | 80 | <5 | >90 |

As the data demonstrates, the rational design of the second-generation ligand (Entry 3) led to a significant increase in the yield of the desired allylsilane and a dramatic reduction in the formation of the isomerized alkene byproduct compared to the first-generation ligand (Entry 1) or other common phosphine ligands (Entries 7 & 8). Further optimization of temperature (Entries 4 & 5) shows that 80°C provides an excellent balance of reaction rate and selectivity. This systematic approach, rooted in the logical design of precursors and catalysts followed by meticulous optimization of conditions, is fundamental to modern synthetic organic chemistry.

Electrophilic Activation and Regioselective Transformations of Allylsilane Systems

The carbon-silicon bond in allylsilanes is key to their nucleophilicity. The silicon atom has a profound stabilizing effect on a carbocation at the β-position (the β-silicon effect), a phenomenon that is central to the reactions of these compounds. wikipedia.org This stabilization facilitates the attack of the terminal (γ) carbon of the allyl group on various electrophiles, particularly when activated by a Lewis acid.

Carbonyl Allylation Reactions (e.g., Hosomi-Sakurai Reaction)

| Step | Description | Key Intermediate/Transition State |

| 1. Activation | The Lewis acid (e.g., TiCl₄) coordinates to the carbonyl oxygen of the electrophile (e.g., a ketone). | Lewis acid-carbonyl complex |

| 2. Nucleophilic Attack | The γ-carbon of this compound attacks the activated carbonyl carbon. | β-Silyl carbocation, stabilized by the C2-phenyl group |

| 3. Desilylation | Elimination of the triethylsilyl group to form the final homoallylic alcohol product. | Oxonium ion intermediate |

Conjugate Additions to α,β-Unsaturated Carbonyl Substrates

The reaction follows a similar mechanistic pathway involving Lewis acid activation of the enone. The nucleophilic attack from the γ-carbon of the allylsilane occurs at the β-carbon of the unsaturated system. This generates an enolate intermediate, with the positive charge again stabilized by the β-silicon effect and the C2-phenyl group. Subsequent protonation or reaction of the silyl enol ether intermediate during workup yields the corresponding γ,δ-unsaturated carbonyl compound. This 1,4-addition is a powerful method for constructing complex carbon skeletons. nih.gov

Intramolecular Cyclization Cascades, including Silyl-Prins Cyclizations

The inherent reactivity of allylsilanes can be harnessed in intramolecular processes to construct cyclic systems. Silyl-Prins cyclizations are powerful cascade reactions for forming heterocyclic compounds. researchgate.netacs.org In a typical scenario, a molecule containing both an allylsilane moiety and an aldehyde or ketone functionality can be induced to cyclize.

For a substrate derived from this compound, treatment with a Lewis acid would first generate an oxocarbenium ion from the carbonyl group. uva.es This highly electrophilic center is then trapped intramolecularly by the allylsilane's double bond. beilstein-journals.org The cyclization is directed to form a five- or six-membered ring, leading to a cyclic carbocation that is stabilized by the β-silyl group. researchgate.netuva.es The reaction cascade concludes with the elimination of the triethylsilyl cation, which forms an endocyclic or exocyclic double bond, yielding a stable cyclic ether like a tetrahydropyran (B127337) or dihydrofuran derivative. acs.orgbeilstein-journals.org The stereochemical outcome of these cyclizations is often highly controlled, proceeding through a chair-like transition state. beilstein-journals.org

Oxidative Transformations Involving the Allylsilane Moiety

The carbon-carbon double bond in this compound is also susceptible to oxidative transformations, particularly with electronically excited singlet oxygen (¹O₂). These reactions provide pathways to various oxygenated derivatives.

Reactions with Singlet Oxygen (¹O₂) and Resulting Regiochemical Selectivities

The reaction of allylsilanes with singlet oxygen, typically generated photochemically in the presence of a sensitizer (B1316253) (e.g., Rose Bengal or Methylene (B1212753) Blue), proceeds via a concerted ene reaction. sci-hub.senih.gov This process involves the abstraction of an allylic hydrogen atom with a concomitant shift of the double bond and formation of a new C-O bond, yielding an allylic hydroperoxide. sci-hub.se

With this compound, there are two potential sites for allylic hydrogen abstraction. The regioselectivity of the ene reaction is governed by a combination of steric and electronic factors. Research on related systems suggests that the silyl group can exert a directing effect on the approaching singlet oxygen. Furthermore, the phenyl group at the C2 position influences the stability of the developing double bond in the product. Studies on similar phenyl-substituted alkenes have shown a directing syn selectivity, where singlet oxygen preferentially attacks from the same face as the phenyl group, possibly due to stabilizing interactions in the transition state. uoc.gr The reaction with allylic silanes and stannanes is known to be regioselective, often favoring abstraction of the methylene protons on the silyl-bearing carbon. uoc.gr

| Factor | Influence on Regioselectivity |

| Steric Hindrance | The bulky triethylsilyl group may hinder the approach of ¹O₂ to one face of the molecule. |

| Electronic Effects | The electron-donating nature of the silyl group can influence the electron density of the π-system. |

| Phenyl Group | Can stabilize the transition state through electronic interactions, potentially directing a syn attack. uoc.gr |

| Product Stability | The formation of the thermodynamically more stable double bond (e.g., conjugated with the phenyl ring) is often favored. |

Pathways Leading to Peroxide and Dioxolane Formation

The primary product of the singlet oxygen ene reaction is an allylic hydroperoxide. sci-hub.se However, under certain conditions, other oxygenated products like peroxides and dioxolanes can be formed. rsc.org The formation of a 4-stannyl-1,2-dioxolane has been observed in the reaction of singlet oxygen with allylic tin compounds, suggesting that a similar pathway may be accessible for allylsilanes. rsc.org

This could occur through a rearrangement of an intermediate perepoxide or a direct [2+2] cycloaddition pathway competing with the ene reaction. The perepoxide intermediate, if formed, could rearrange to either the allylic hydroperoxide or undergo ring-closure to form a dioxolane. The precise mechanism and the ratio of products can be highly dependent on the substrate, solvent, and reaction temperature. uoc.gr The initially formed allylic hydroperoxides are also versatile intermediates that can be further transformed into diols, epoxides, or other functionalized molecules.

Cross-Coupling Methodologies Utilizing this compound Derivatives

Palladium-Mediated Carbon-Carbon Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. While direct palladium-catalyzed cross-coupling reactions involving this compound are not extensively documented in the reviewed literature, the reactivity of analogous allylsilanes and arylsilanes in palladium-mediated transformations provides a strong basis for understanding its potential applications.

Allylsilanes are known to participate in various palladium-catalyzed reactions. For instance, the silyl-Heck reaction allows for the palladium-catalyzed silylation of terminal alkenes, providing access to allylsilanes and vinylsilanes. researchgate.net This methodology could potentially be adapted for the synthesis of derivatives of this compound. Furthermore, palladium-catalyzed cross-coupling of silyl electrophiles with organozinc reagents (a silyl-Negishi reaction) has been developed for the synthesis of alkyl silanes, demonstrating the utility of iodosilanes in C-C bond formation. nih.gov

Aryl(triethyl)silanes have been successfully employed in cross-coupling reactions with aryl chlorides, showcasing the viability of the triethylsilyl group in palladium-catalyzed biaryl synthesis. researchgate.net This suggests that the triethylsilyl moiety in this compound can be activated for cross-coupling under appropriate conditions. The general mechanism for such palladium-catalyzed cross-coupling reactions typically involves oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the organosilane and subsequent reductive elimination to afford the cross-coupled product and regenerate the Pd(0) catalyst.

The reactivity of the allylic moiety also presents opportunities for palladium-catalyzed reactions. Allylsilanes can react with various electrophiles, and these reactions are often catalyzed by transition metals, including palladium. scispace.com The palladium catalyst can activate the allylic system, facilitating nucleophilic attack and the formation of a new carbon-carbon bond.

While specific examples detailing the use of this compound in palladium-mediated C-C bond forming reactions are scarce, the established reactivity of similar organosilanes provides a strong indication of its potential utility in this area of synthetic chemistry. researchgate.net

Hiyama Coupling and Related Cross-Coupling Protocols

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide or pseudohalide. organic-chemistry.org A key feature of the Hiyama coupling is the requirement for an activator, typically a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), to generate a hypervalent silicon species that is more reactive towards transmetalation. organic-chemistry.org

While direct applications of this compound in Hiyama coupling are not explicitly detailed in the provided search results, the general principles of the reaction are applicable. The triethylsilyl group can be activated by fluoride to form a pentacoordinate silicate, which can then transfer the 2-phenylprop-2-en-1-yl group to a palladium center.

The general mechanism of the Hiyama coupling involves:

Activation of the Organosilane: A fluoride source reacts with the trialkyl(organo)silane to form a more nucleophilic pentavalent silicate.

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with the organic halide.

Transmetalation: The activated organosilane transfers its organic group to the palladium(II) center.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

Recent advancements in Hiyama-type couplings have explored fluoride-free conditions, particularly with organosilanes containing activating groups. gelest.com For example, aryl(triethyl)silanes have been shown to undergo copper(II)-catalyzed cross-coupling with iodoarenes in the presence of a cesium fluoride base. nih.gov This suggests that alternative activation methods beyond stoichiometric fluoride may be applicable to this compound.

The reactivity of the 2-phenylprop-2-en-1-yl group itself can also be harnessed in cross-coupling reactions. For instance, regioselective anti-allylindation of alkynes has been achieved using allylic silanes in the presence of InBr₃, leading to the formation of 1,4-dienylindium species that can subsequently participate in palladium-catalyzed cross-coupling reactions. mdpi.com This demonstrates a pathway where the allylic group of a silane is transferred to another metal before engaging in a palladium-catalyzed cycle.

Reductive Processes Catalyzed by or Involving Triethylsilane Structures

Triethylsilane is a well-established mild reducing agent in organic synthesis, capable of participating in both ionic and free-radical reduction pathways. msu.eduamazonaws.com The polarity of the Si-H bond allows triethylsilane to act as a hydride donor to electron-deficient centers. msu.edu

Investigations into Ionic Hydrogenation Mechanisms

Ionic hydrogenation is a reduction method that involves the sequential addition of a proton and a hydride ion to an unsaturated substrate. researchgate.netwikipedia.org Triethylsilane is a common hydride donor in these reactions, typically paired with a strong acid, such as trifluoroacetic acid, which serves as the proton source. researchgate.netwikipedia.org This method is particularly effective for the reduction of substrates that can form stable carbocation intermediates. amazonaws.comwikipedia.org

The general mechanism for the ionic hydrogenation of an alkene is as follows:

Protonation of the substrate by the acid to generate a carbocation.

Hydride transfer from triethylsilane to the carbocation, yielding the reduced product and a silylium (B1239981) ion.

The silylium ion is then trapped by the conjugate base of the acid.

This methodology has been applied to the reduction of a wide variety of functional groups, including alkenes, ketones, aldehydes, and imines. researchgate.netorganic-chemistry.org The selectivity of ionic hydrogenation is often dependent on the stability of the intermediate carbocation. For example, in the reduction of α,β-unsaturated ketones, 1,4-addition is often observed, leading to the saturation of the carbon-carbon double bond.

Recent studies have explored the use of Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), to catalyze the reduction of various functional groups with triethylsilane. researchgate.net This Lewis acid can activate substrates towards hydride attack from the silane.

Exploration of Free Radical-Mediated Reductions

In addition to its role in ionic hydrogenations, triethylsilane can also participate in free radical-mediated reductions, often as an alternative to organotin reagents like tributyltin hydride. msu.edu These reactions are typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide. msu.edu

The mechanism of a free radical reduction using triethylsilane generally involves the following steps:

Initiation: A radical initiator generates a radical species.

Propagation: The initial radical abstracts a hydrogen atom from triethylsilane to form a triethylsilyl radical (Et₃Si•). The triethylsilyl radical then reacts with the substrate (e.g., an alkyl halide) to generate an alkyl radical and triethylsilyl halide. The alkyl radical then abstracts a hydrogen atom from another molecule of triethylsilane to form the reduced product and regenerate the triethylsilyl radical.

While triethylsilane is less reactive than tributyltin hydride in these reactions, its use is advantageous due to the lower toxicity and easier removal of the silicon-containing byproducts. msu.edu The efficiency of these reductions can be enhanced by the careful selection of initiators, solvents, and additives. msu.edu For instance, the addition of a catalytic amount of a thiol can facilitate the reduction of alkyl halides. msu.edu

Triethylsilane has been used in the radical reduction of various functional groups, including alkyl halides, xanthates, and thionocarbonates. msu.edu Recent research has also demonstrated the reduction of aromatic azides to anilines using triethylsilane in the presence of a radical initiator and a thiol catalyst. researchgate.net

Stereochemical Control and Regioselectivity in this compound Reactions

The stereochemical and regiochemical outcomes of reactions involving allylsilanes, such as this compound, are of significant interest in organic synthesis. The presence of the silicon group and the nature of the allylic system can exert substantial control over the formation of new stereocenters and the position of bond formation.

Reactions of allylsilanes with electrophiles typically proceed via an SE2' mechanism, where the electrophile attacks the γ-carbon of the allyl system, leading to the formation of a β-silyl carbocation intermediate. scispace.com This intermediate is stabilized by the β-silicon effect, which involves hyperconjugation between the C-Si σ-bond and the empty p-orbital of the carbocation. researchgate.net The subsequent elimination of the silyl group results in the formation of a new double bond.

The stereochemistry of these reactions can often be controlled by the geometry of the starting allylsilane and the nature of the electrophile and reaction conditions. For example, the reaction of chiral allylsilanes with iminium ions has been shown to proceed with a high degree of stereochemical control. nih.govnih.gov Interestingly, the presence of a nearby functional group, such as a benzyloxy group, can reverse the diastereoselectivity of these reactions, suggesting a neighboring group participation that influences the transition state. nih.govnih.gov

Regioselectivity is also a key feature of allylsilane reactions. The attack of the electrophile at the γ-position is generally favored due to the stabilizing β-silicon effect. However, the regioselectivity can be influenced by the substitution pattern of the allylsilane and the reaction conditions. For instance, in the hydrosilylation of allenes, the choice of catalyst can direct the reaction to produce either vinylsilanes or branched allylsilanes with high selectivity. researchgate.net

Furthermore, the Prins cyclization of allenylsilanes containing a tethered hydroxyl or amino group with carbonyl compounds has been shown to proceed with high regio- and stereoselectivity, leading to the formation of substituted tetrahydrofurans, tetrahydropyrans, and pyrrolidines. nih.gov In these reactions, the axial chirality of the starting allenylsilane is efficiently transferred to the new stereocenters of the product.

While specific studies on the stereochemical control and regioselectivity of this compound are not detailed in the provided search results, the general principles derived from the study of other allylsilanes provide a strong framework for predicting and understanding its reactivity. rsc.orgorganic-chemistry.orgnih.gov

Diastereoselective Transformation Pathways

Allylsilanes, such as this compound, are valuable reagents in organic synthesis, participating in diastereoselective additions to carbonyl compounds and other electrophiles, typically in the presence of a Lewis acid. acs.orgacs.org The stereochemical outcome of these reactions is often dictated by the geometry of the allylsilane and the nature of the reactants and catalysts, proceeding through an open, acyclic transition state. acs.orgacs.org

The reaction of allyltrialkylsilanes with aldehydes is a well-established method for the formation of homoallylic alcohols. The low inherent nucleophilicity of allyltrialkylsilanes necessitates the use of a Lewis acid to activate the aldehyde electrophile. acs.org The stereoselectivity of these additions can be rationalized by considering the transition state geometry. Generally, an anti SE' arrangement of the silyl group with respect to the aldehyde is favored, leading to specific diastereomeric products. acs.org For substituted allylsilanes, the interplay of steric and stereoelectronic factors in the synclinal or antiperiplanar transition states directs the formation of either syn or anti products. acs.org

For instance, in the Lewis acid-catalyzed additions of substituted allylsilanes to aldehydes, the synclinal transition state is often favored, which minimizes steric interactions and leads to the corresponding syn-diastereomer as the major product. acs.org The choice of Lewis acid can also be crucial in determining the stereochemical course of the reaction. researchgate.netnih.gov

While specific studies on the diastereoselective transformations of this compound are not extensively detailed in the provided literature, the general principles of allylsilane reactivity can be applied. The presence of a phenyl group at the 2-position and a triethylsilyl group on the methylene carbon would influence the steric and electronic properties of the molecule, thereby affecting the diastereoselectivity of its reactions.

| Allylsilane Substrate | Electrophile | Lewis Acid | Major Diastereomer | Reference |

|---|---|---|---|---|

| Substituted Allylsilane | Aldehyde | BF3·OEt2 | syn | acs.org |

| Allyltrialkylsilane | Aldehyde | TiCl4 | Varies (often syn) | researchgate.netnih.gov |

| Bridgehead Allylsilane | Aldehyde | Lewis Acid | Controlled Stereochemistry | nih.gov |

Enantioselective Catalytic Hydrogenations of Vinylsilane Analogues

The catalytic enantioselective hydrogenation of unsaturated compounds is a powerful tool for the synthesis of chiral molecules. In the context of vinylsilanes, which are structural analogues of this compound, this transformation can provide access to enantioenriched organosilanes. These chiral silanes are versatile intermediates in organic synthesis. researchgate.netnih.gov

The hydrogenation of vinylsilanes can be achieved using various transition metal catalysts, with rhodium and iridium complexes bearing chiral ligands being particularly effective. researchgate.netgvsu.edu The enantioselectivity of the hydrogenation is highly dependent on the structure of the substrate, the nature of the catalyst, and the reaction conditions.

For example, the enantioselective hydrogenation of vinyl boronic esters, which are electronically similar to vinylsilanes, has been successfully demonstrated. nih.gov This suggests that vinylsilane analogues of this compound could be suitable substrates for asymmetric hydrogenation. The development of rhodium-catalyzed methods has enabled the enantioselective synthesis of linear silicon-stereogenic vinylsilanes from simple alkenes, highlighting the advances in this field. researchgate.netnih.gov

Mechanistic studies on the enantioselective hydrogenation of simple olefins with chiral rhodium catalysts have shown that the reaction can proceed through different pathways, such as a dihydride route or an unsaturate route, depending on the reaction conditions. gvsu.edu The presence of anions can also significantly influence the enantioselectivity. gvsu.edu While direct data on the enantioselective hydrogenation of the vinylsilane analogue of this compound is limited, the existing literature on similar substrates provides a strong basis for the feasibility and potential pathways of such a transformation.

| Substrate Type | Catalyst System | Key Feature | Reference |

|---|---|---|---|

| Vinyl Boronic Esters | Chiral Rhodium Complex | Highly enantioselective hydrogenation | nih.gov |

| Simple Alkenes | Rhodium Catalysis | Enantioselective synthesis of Si-stereogenic vinylsilanes | researchgate.netnih.gov |

| 2-Phenyl-1-butene | [Rh{(-)-bdpp}(NBD)]ClO4 | Anion influence on enantioselectivity | gvsu.edu |

Studies on Geometric Isomerization of Alkenylsilanes

The geometric configuration of alkenylsilanes is a critical factor in their synthetic applications, as it often dictates the stereochemical outcome of subsequent reactions. Studies have shown that the E/Z isomerization of alkenylsilanes can be achieved through various methods, including photochemical approaches. nih.govnih.govresearchgate.net

An efficient method for the geometrical E→Z isomerization of alkenylsilanes involves selective energy transfer catalysis using an inexpensive organic sensitizer. nih.govnih.gov This process is characterized by its operational simplicity, short reaction times, and broad substrate tolerance, showing high selectivity for trisubstituted systems. nih.gov The directionality of the isomerization is attributed to the deconjugation of the π-system in the Z-isomer due to A1,3-strain, which inhibits re-activation. nih.govresearchgate.net

This photocatalytic isomerization provides a pathway to access the thermodynamically less stable Z-isomers from the more readily available E-isomers. nih.govnih.gov Mechanistic investigations, supported by theoretical studies, have provided insights into the energy profiles of the photoisomerization process. researchgate.net The photo-induced Z⇌E isomerization has also been demonstrated for stable silenes, which are silicon analogues of alkenes. bioforumconf.com

For a compound like this compound, which is a trisubstituted alkenylsilane, these findings suggest that its geometric isomers could potentially be interconverted using photochemical methods. This capability would be highly valuable for stereodivergent synthesis, allowing access to different diastereomeric products from a single precursor. nih.govnih.gov

| Isomerization Method | Substrate Type | Key Outcome | Z/E Ratio | Reference |

|---|---|---|---|---|

| Selective Energy Transfer Catalysis | Trisubstituted Alkenyl Silanes | Efficient E→Z isomerization | Up to 95:5 | nih.govnih.gov |

| Photocatalysis | Alkenyl Fluorides | Stereodivergent platform | Up to 98:2 (E/Z) | researchgate.net |

| Full-spectrum light irradiation | Stable Silenes | Quantitative Z→E transformation | - | bioforumconf.com |

Catalytic Applications of Triethyl 2 Phenylprop 2 En 1 Yl Silane in Advanced Organic Synthesis

Exploitation in Transition Metal-Catalyzed Organic Transformations

Allylsilanes, including structurally similar compounds to Triethyl(2-phenylprop-2-en-1-yl)silane, are pivotal substrates and reagents in a wide array of transition metal-catalyzed reactions. Their utility stems from the ability of the silyl (B83357) group to stabilize a β-carbocation (the β-silyl effect) and to act as a latent nucleophile, enabling highly selective bond formations.

Iridium catalysis has emerged as a powerful tool for enantioselective transformations, and allylsilanes are effective partners in these reactions. In iridium-catalyzed enantioselective allylic substitution, allylsilanes can serve as nucleophiles, reacting with allylic carbonates or alcohols to form new carbon-carbon bonds with high levels of stereocontrol. For instance, the cross-coupling of racemic branched allylic alcohols with various allylsilanes, catalyzed by an iridium-(P,olefin) phosphoramidite complex, yields chiral 1,5-dienes with excellent enantioselectivity (up to 99% ee) and high regioselectivity. This methodology provides a direct route to stereochemically rich structures, which are valuable in the synthesis of complex molecules like the pyrethroid insecticide protrifenbute.

Key Findings in Iridium-Catalyzed Allyl-Allylsilane Cross-Coupling

| Allylic Alcohol Substrate | Allylsilane Partner | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Racemic Branched Allylic Alcohol | Generic Allylsilane | Ir-(P,olefin) phosphoramidite / Sc(OTf)₃ | Up to 95 | Up to 99 |

Gold catalysts, particularly cationic gold(I) complexes, are highly effective in activating alkynes, allenes, and alkenes toward nucleophilic attack. Arylsilanes have been successfully employed in gold-catalyzed oxidative oxyarylation of alkenes, where the silane (B1218182) acts as the aryl source. While direct examples involving this compound are scarce, the established reactivity of organosilanes suggests its potential. In these reactions, an oxidant like Selectfluor facilitates the Au(I)/Au(III) catalytic cycle and provides a fluoride (B91410) anion that activates the silane for transmetalation or a related aryl transfer process. This approach allows for the three-component coupling of an alkene, an alcohol, and an arylsilane, leading to complex molecular architectures. Furthermore, gold catalysis can facilitate intramolecular couplings with arylsilanes, yielding tetrahydronaphthalene structures in excellent yields.

Recent studies have also shown that gold can catalyze reactions of enynones with alkynylsilanes, proceeding through a gold carbene intermediate. A subsequent nucleophilic attack by the alkynylsilane followed by a 1,2-silyl shift results in the formation of highly substituted allene (B1206475) derivatives.

Rhodium catalysts are renowned for their ability to mediate a variety of cycloaddition and cyclopropanation reactions. The decomposition of diazoacetates containing a triorganosilyl group by rhodium(II) catalysts is a known method for generating silyl-substituted carbenes. While the specific use of a precursor to a this compound carbene is not documented, related intramolecular reactions of allyl diazo(triethylsilyl)acetates lead to the formation of bicyclic lactones (3-oxabicyclo[3.1.0]hexan-2-ones) with notable enantioselectivity when chiral rhodium catalysts are used. However, the yields and stereoselectivities of these reactions are highly dependent on the substitution pattern of the allyl group. For example, the intramolecular cyclopropanation of (2E)-3-phenylprop-2-enyl diazo(triethyl-silyl)acetate, a compound structurally similar to the target molecule, reportedly gives poor yields.

Rhodium is also a key metal for catalyzing [n+m+...] cycloadditions. [2+2+2] cycloadditions are a powerful method for constructing six-membered rings, and rhodium catalysts offer high activity and tunability. unt.edu More complex cascades, such as the rhodium-catalyzed [5+2+1] cycloaddition of ene-vinylcyclopropanes with carbon monoxide, provide efficient routes to eight-membered carbocycles, demonstrating the power of rhodium in constructing diverse ring systems. nih.govpku.edu.cn

Selectivity in Rhodium-Catalyzed Intramolecular Cyclopropanation

| Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Allyl diazo(triethylsilyl)acetate | Chiral Rh(II) carboxylate | Up to 85 | 56 |

| (2Z)-Pent-2-enyl diazo(triethylsilyl)acetate | Chiral Rh(II) carboxylate | Up to 77 | 38 |

Osmium complexes, particularly polyhydrides like OsH₆(PⁱPr₃)₂, are capable of activating various σ-bonds, including C-H and Si-H bonds. The reactivity of osmium with silanes can lead to the formation of silylene complexes through oxidative addition of the Si-H bond followed by hydrogen migration. While direct studies on this compound are not available, research on primary silanes shows the formation of neutral osmium silylene complexes. These species are of fundamental interest, although they have shown lower reactivity towards olefins compared to their cationic ruthenium analogues. The activation of Si-H bonds is a critical step in hydrosilylation catalysis, and osmium's ability to mediate this process suggests a potential, though currently unexplored, application for hydrosilane variants of the title compound.

Role in Frustrated Lewis Pair (FLP) Catalyzed Systems

Frustrated Lewis Pair (FLP) chemistry provides a metal-free strategy for the activation of small molecules, including H₂ and hydrosilanes. nih.gov FLPs, which consist of a sterically hindered Lewis acid and Lewis base, can activate Si-H bonds, rendering the silicon center more electrophilic. This activation enables reactions such as the hydrosilylation of unsaturated substrates. For example, the FLP-mediated hydrosilylation of pentafulvenes with hydrosilanes yields allylsilanes with high regioselectivity. researchgate.net This process involves the activation of the hydrosilane by the FLP, followed by its addition to the fulvene substrate. researchgate.netrsc.org This methodology demonstrates a metal-free pathway to synthesize allylsilanes, and subsequent FLP-catalyzed hydrogenation of the resulting allylsilane can occur in a domino reaction sequence. researchgate.net

Development of Ligand Systems and Catalyst Optimization for Enhanced Selectivity

The efficiency, selectivity, and scope of transition metal-catalyzed reactions involving organosilanes are critically dependent on the ligand coordinated to the metal center. nih.gov Rational ligand design is therefore a cornerstone of catalyst optimization. In the context of synthesizing allylsilanes via the palladium-catalyzed silyl-Heck reaction, the development of bulky, electron-rich phosphine (B1218219) ligands has been shown to dramatically improve yields by suppressing unwanted alkene isomerization. nih.gov For instance, using bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine as a ligand for palladium provides significantly higher yields of allylsilanes from terminal alkenes compared to first-generation catalysts. nih.gov

The optimization process often involves systematically modifying the steric and electronic properties of the ligand to enhance desired reaction outcomes, such as yield, regioselectivity, and enantioselectivity. nih.gov Data-driven and machine learning approaches are increasingly being used to accelerate this optimization process, allowing for the virtual screening of large ligand libraries to identify promising candidates for experimental testing. Such strategies are broadly applicable to the catalytic reactions discussed, where fine-tuning the catalyst-ligand combination is key to achieving high performance in the transformation of substrates like this compound.

Advanced Spectroscopic and Structural Characterization Studies of Triethyl 2 Phenylprop 2 En 1 Yl Silane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For Triethyl(2-phenylprop-2-en-1-yl)silane, ¹H, ¹³C, and ²⁹Si NMR would collectively provide a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their connectivity. The triethylsilyl group is expected to show a quartet for the six methylene (B1212753) protons (-Si-CH ₂-CH₃) due to coupling with the adjacent methyl protons, and a triplet for the nine methyl protons (-Si-CH₂-CH ₃). The allylic methylene protons (-Si-CH ₂-C=) would likely appear as a singlet or a narrowly split multiplet. The two vinyl protons on the terminal double bond (=CH ₂) are expected to appear as distinct signals, likely singlets or very finely split doublets (geminal coupling), in the olefinic region. The protons of the phenyl group would produce a set of multiplets in the aromatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule. Key signals would include those for the two distinct carbons of the triethylsilyl group (methylene and methyl), the allylic methylene carbon, the quaternary and methylene carbons of the double bond, and the carbons of the phenyl ring (one quaternary and several CH carbons).

²⁹Si NMR: The ²⁹Si NMR spectrum, though less common, is crucial for organosilicon compounds. It would show a single resonance peak characteristic of the silicon atom in its specific chemical environment, confirming the presence and nature of the silyl (B83357) group.

The following table outlines the predicted NMR assignments for this compound.

| Assignment | ¹H NMR Predicted Chemical Shift (δ, ppm) | ¹³C NMR Predicted Chemical Shift (δ, ppm) |

| Si-CH ₂-CH₃ | Quartet (~0.5-0.7) | ~3-5 |

| Si-CH₂-CH ₃ | Triplet (~0.9-1.1) | ~7-9 |

| Si-CH ₂-C= | Singlet (~1.8-2.0) | ~20-25 |

| =CH ₂ | Two Singlets (~4.9-5.2) | ~112-115 |

| =C (Ph)- | No proton | ~145-150 |

| C -Ph (ipso) | No proton | ~140-143 |

| C H-Ph | Multiplets (~7.2-7.5) | ~125-129 |

Note: These are predicted values based on analogous structures; actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, allowing for the calculation of its elemental formula. For this compound (C₁₅H₂₄Si), the exact mass can be calculated with high precision.

The electron ionization (EI) mass spectrum would also reveal characteristic fragmentation patterns that help confirm the structure. Key fragmentation pathways would likely include:

Loss of an ethyl group ([M-29]⁺) to form a stable silyl cation.

Cleavage of the bond between the silicon and the allyl group, resulting in a triethylsilyl cation ([M-117]⁺, m/z 115) and a 2-phenylallyl cation ([M-115]⁺, m/z 117).

Rearrangements and further fragmentation of the phenyl-containing fragment.

The table below summarizes the expected HRMS data.

| Ion | Formula | Calculated m/z | Description |

| [M]⁺ | [C₁₅H₂₄Si]⁺ | 232.1647 | Molecular Ion |

| [M-C₂H₅]⁺ | [C₁₃H₁₉Si]⁺ | 203.1256 | Loss of an ethyl radical |

| [C₉H₉]⁺ | [C₉H₉]⁺ | 117.0704 | 2-phenylallyl cation |

| [C₆H₁₅Si]⁺ | [C₆H₁₅Si]⁺ | 115.0943 | Triethylsilyl cation |

Infrared (IR) Spectroscopic Analysis of Functional Groups and Molecular Vibrations

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features.

Key expected absorptions include:

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹, and aliphatic C-H stretches from the ethyl and methylene groups just below 3000 cm⁻¹.

C=C stretching: A band for the alkene C=C double bond and bands for the aromatic ring C=C bonds in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

=C-H bending: Out-of-plane bending vibrations for the terminal vinyl group (=CH₂) would be prominent in the 900-1000 cm⁻¹ region.

Si-C vibrations: Vibrations corresponding to the Si-CH₂ and Si-C bonds would appear in the fingerprint region of the spectrum.

The predicted IR absorption bands are detailed in the following table.

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) |

| C-H stretch | Aromatic (Phenyl) | 3050 - 3100 |

| C-H stretch | Alkene (=CH₂) | 3010 - 3080 |

| C-H stretch | Aliphatic (CH₂, CH₃) | 2850 - 2980 |

| C=C stretch | Alkene | ~1640 - 1650 |

| C=C stretch | Aromatic Ring | ~1450 - 1600 (multiple bands) |

| =C-H bend (out-of-plane) | Terminal Alkene | ~910 - 990 |

| C-H bend (out-of-plane) | Phenyl Ring | ~690 - 770 |

X-ray Diffraction Studies for Solid-State Molecular Architecture and Conformation (on relevant derivatives)

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique requires a single, well-ordered crystal. As many organosilanes, including likely this compound, are oils at room temperature, obtaining a suitable crystal for X-ray analysis can be challenging.

However, if a crystalline derivative of the compound could be synthesized, X-ray diffraction analysis would provide precise data on:

Bond lengths and angles: Accurate measurement of all bond distances and angles within the molecule.

Molecular Conformation: The dihedral angles defining the spatial orientation of the triethylsilyl group relative to the 2-phenylallyl moiety. This would clarify any steric interactions and preferred rotational arrangements in the solid state.

Intermolecular Interactions: The analysis would also reveal how molecules pack together in the crystal lattice, identifying any significant non-covalent interactions like van der Waals forces.

To date, no crystal structure for this compound or a closely related derivative has been reported in the crystallographic databases.

Theoretical and Computational Investigations of Triethyl 2 Phenylprop 2 En 1 Yl Silane Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Energy Landscapes

Density Functional Theory (DFT) has become a important method for elucidating the mechanisms of complex organic and organometallic reactions involving allylsilanes. For Triethyl(2-phenylprop-2-en-1-yl)silane, DFT calculations can map out the potential energy surfaces for its various transformations, such as electrophilic substitution, cycloaddition, and metal-catalyzed cross-coupling reactions. These calculations allow for the identification and characterization of stationary points on the energy landscape, including reactants, intermediates, transition states, and products.

A key aspect of these investigations is the determination of activation energies and reaction enthalpies, which provide a quantitative understanding of the reaction kinetics and thermodynamics. For instance, in a hypothetical palladium-catalyzed allylic alkylation reaction, DFT could be employed to model the oxidative addition, migratory insertion, and reductive elimination steps. The calculated energy profile would reveal the rate-determining step and the feasibility of the proposed catalytic cycle.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Electrophile | 0.0 |

| TS1 | First Transition State | +15.2 |

| Intermediate 1 | Carbocation Intermediate | +5.7 |

| TS2 | Second Transition State | +12.8 |

| Products | Alkylated Product + Silyl (B83357) Byproduct | -10.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Furthermore, DFT studies can shed light on the role of the silyl group in influencing reaction pathways. For example, the β-silicon effect, a phenomenon where a silicon atom β to a carbocation stabilizes the positive charge, can be quantified through computational analysis. DFT calculations on related allylsilane systems have shown that the coordination of an electrophile can lead to a significant stabilization of the resulting intermediate, thereby facilitating the reaction nih.gov. The cleavage of the carbon-silicon bond, often a crucial step, can also be modeled, sometimes involving the coordination of other species like anions to the silicon atom nih.gov.

Quantum Chemical Analysis of Electronic Structures and Molecular Orbital Interactions

A thorough understanding of the electronic structure of this compound is fundamental to predicting its reactivity. Quantum chemical methods, particularly the analysis of molecular orbitals, provide invaluable insights. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they represent the frontiers of electron donation and acceptance, respectively.

For this compound, the HOMO is expected to be localized on the π-system of the allyl group, with significant contribution from the C-Si σ-bond due to σ-π hyperconjugation. This elevated HOMO energy is characteristic of allylsilanes and is responsible for their nucleophilic character. The LUMO, on the other hand, would likely be a π* orbital of the phenyl-substituted alkene. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity toward electrophiles and nucleophiles.

Table 2: Hypothetical Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO-1 | -7.8 | Primarily localized on the phenyl ring π-system |

| HOMO | -6.2 | Primarily localized on the C=C-C-Si framework (σ-π interaction) |

| LUMO | -0.5 | Primarily a π* orbital of the conjugated system |

| LUMO+1 | +1.2 | Higher energy unoccupied orbital |

Note: The data in this table is hypothetical and for illustrative purposes.

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the bonding in terms of localized orbitals and quantifying donor-acceptor interactions. This can provide a more detailed picture of the hyperconjugative stabilization afforded by the triethylsilyl group.

Computational Modeling of Reactivity, Regioselectivity, and Stereoselectivity

Computational modeling is a powerful tool for predicting the outcomes of chemical reactions, including their reactivity, regioselectivity, and stereoselectivity. For a molecule like this compound, which possesses multiple reactive sites and the potential for forming different isomers, computational methods can be particularly enlightening.

In reactions with electrophiles, the regioselectivity (attack at the α or γ position of the allyl system) is a critical aspect. Computational models can predict the preferred site of attack by comparing the activation energies of the transition states leading to the different regioisomers. The steric and electronic effects of the phenyl and triethylsilyl groups will play a significant role in determining this outcome. For instance, computational studies on similar silyl-substituted compounds have shown that the silyl group can direct the regioselectivity of copper-catalyzed reactions acs.org.

Stereoselectivity, the preferential formation of one stereoisomer over another, can also be modeled. In reactions involving chiral centers or the formation of new stereocenters, computational methods can predict the diastereomeric or enantiomeric excess by calculating the energies of the diastereomeric transition states. This is particularly relevant in asymmetric catalysis, where the interaction between the substrate, catalyst, and reagents determines the stereochemical outcome.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry can accurately predict various spectroscopic parameters, which can aid in the characterization of this compound. By calculating the optimized molecular geometry, it is possible to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculated frequencies can be compared with experimental data to aid in the assignment of vibrational modes. For instance, the characteristic C=C stretching frequency of the allyl group and the Si-C stretching vibrations could be identified.

Similarly, NMR chemical shifts (¹H, ¹³C, ²⁹Si) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical chemical shifts, when referenced against a standard, can be invaluable for interpreting experimental NMR spectra, especially for complex molecules where signal overlap can be an issue.

Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C (alpha to Si) | 25.4 | 24.9 |

| C (beta to Si) | 142.1 | 141.5 |

| C (gamma to Si) | 125.8 | 125.2 |

| Si | 2.1 | 1.8 |

Note: The data in this table is hypothetical and for illustrative purposes.

Furthermore, computational methods can be used to explore the conformational landscape of this compound. By performing a conformational search, the various low-energy conformers of the molecule can be identified. The relative energies of these conformers, determined by single-point energy calculations, provide their Boltzmann populations at a given temperature. This information is crucial for understanding the molecule's dynamic behavior and how its shape might influence its reactivity. The study of other organic molecules has shown good agreement between DFT-calculated geometries and experimental data from X-ray crystallography mdpi.com.

Synthetic Utility of Triethyl 2 Phenylprop 2 En 1 Yl Silane in Complex Molecular Architectures

Strategic Application as a Key Building Block in Advanced Carbon-Carbon Bond Formation

In the context of Triethyl(2-phenylprop-2-en-1-yl)silane, the reaction with a suitable electrophile, such as an aldehyde or ketone, would proceed via a β-silyl carbocation intermediate. This intermediate is stabilized by the phenomenon known as the "beta-silicon effect," where the carbon-silicon bond donates electron density to the adjacent carbocation. The subsequent elimination of the triethylsilyl group leads to the formation of a new carbon-carbon bond and a double bond.

The presence of the phenyl group at the 2-position of the allyl moiety is expected to influence the reactivity and regioselectivity of the addition. This substitution pattern would lead to the formation of a quaternary carbon center in the product, a structural motif of significant interest in medicinal and materials chemistry. The general scheme for this transformation is depicted below:

Table 1: Representative Electrophiles in Hosomi-Sakurai Reactions

| Electrophile Class | Example | Product Type |

| Aldehydes | Benzaldehyde | Homoallylic Alcohol |

| Ketones | Acetophenone | Tertiary Homoallylic Alcohol |

| Acetals | Dimethoxymethane | Homoallylic Ether |

| α,β-Unsaturated Ketones | Chalcone | 1,4-Addition Product |

Preparation of Functionalized Homoallylic Alcohols and Related Derivatives

A direct and powerful application of the Hosomi-Sakurai reaction employing this compound is the synthesis of functionalized homoallylic alcohols. These structures are valuable intermediates in the synthesis of natural products and other complex organic molecules.

For instance, the reaction with a simple aldehyde like propanal would yield a secondary homoallylic alcohol. The resulting product would feature a stereocenter and a trisubstituted alkene, offering further handles for synthetic elaboration.

Table 2: Expected Products from the Reaction of this compound with Carbonyl Compounds

| Carbonyl Compound | Expected Homoallylic Alcohol Product |

| Formaldehyde | 2-Phenyl-4-(triethylsilyl)but-3-en-1-ol |

| Acetaldehyde | 1-(2-Phenyl-4-(triethylsilyl)but-3-enyl)ethan-1-ol |

| Acetone | 2-(2-Phenyl-4-(triethylsilyl)but-3-enyl)propan-2-ol |

The stereochemical outcome of the reaction can often be controlled by the choice of chiral Lewis acids or auxiliaries, leading to enantiomerically enriched products.

Construction of Diverse Heterocyclic Ring Systems

One approach involves an intramolecular Hosomi-Sakurai reaction. A substrate containing both the this compound moiety and an electrophilic group (e.g., an aldehyde or an acetal) could undergo Lewis acid-promoted cyclization to form carbocyclic or heterocyclic rings.

Furthermore, allylsilanes can participate in annulation reactions with suitable partners. For example, reaction with α,β-unsaturated carbonyl compounds can lead to cyclopentane derivatives. The phenyl substituent in this compound would be incorporated into the final heterocyclic structure, influencing its properties and potential biological activity.

Incorporation into Modular Peroxide Synthesis

Allylsilanes are known to undergo photooxygenation with singlet oxygen to produce allylic hydroperoxides. This reaction proceeds via an ene-type mechanism. The application of this methodology to this compound would provide a route to novel organosilicon peroxides.

The reaction would likely yield a mixture of regioisomeric hydroperoxides, with the position of the hydroperoxy group being influenced by the directing effects of the silyl (B83357) and phenyl groups. These resulting organosilicon peroxides could serve as valuable intermediates in modular peroxide synthesis, allowing for the introduction of the peroxide functionality into more complex molecules.

Contribution to Ring-Forming Metathesis Reactions (as silyl-substituted alkenes)

Silyl-substituted alkenes can participate in ring-closing metathesis (RCM) reactions, a powerful tool for the synthesis of cyclic compounds. While the terminal alkene of this compound itself is not directly suited for RCM, its reaction products often are.

For example, the homoallylic alcohols and ethers synthesized via the Hosomi-Sakurai reaction (Sections 7.1 and 7.2) can be further functionalized with another terminal alkene. The resulting diene could then undergo RCM to form a cyclic ether or lactone containing the phenyl-substituted vinylsilane moiety. The presence of the silyl group can influence the stereochemical outcome of the RCM reaction.

Utilization of Triethylsilyl Group in Protecting Group Strategies

The triethylsilyl (TES) group is a commonly employed protecting group for alcohols in organic synthesis. It offers a moderate level of stability, being more robust than the trimethylsilyl (B98337) (TMS) group but more readily cleaved than the tert-butyldimethylsilyl (TBDMS) group. This differential stability allows for selective deprotection strategies in multi-step syntheses.

Table 3: Common Reagents for the Protection and Deprotection of Alcohols as Triethylsilyl Ethers

| Transformation | Reagents and Conditions |

| Protection (Silylation) | Triethylsilyl chloride (TESCl), Imidazole, DMF |

| Triethylsilyl trifluoromethanesulfonate (TESOTf), 2,6-Lutidine, CH₂Cl₂ | |

| Deprotection (Desilylation) | Tetrabutylammonium (B224687) fluoride (B91410) (TBAF), THF |

| Hydrofluoric acid (HF) in pyridine or acetonitrile | |

| Acetic acid, THF, H₂O |

The relative stability of the TES group allows for its selective removal in the presence of more robust silyl ethers like TBDMS or triisopropylsilyl (TIPS) ethers, a feature that is frequently exploited in the synthesis of complex natural products.

Comparative Analysis with Analogous Organosilicon Compounds and Other Organometallics

Comparative Reactivity and Selectivity with Allylstannanes and Other Allylmetal Species

Allylsilanes and allylstannanes are both widely used as allyl anion equivalents in organic synthesis. core.ac.uk However, they exhibit significant differences in reactivity. The carbon-tin (C-Sn) bond in allylstannanes is weaker and more polarized than the carbon-silicon (C-Si) bond in allylsilanes. This results in allylstannanes being considerably more reactive towards electrophiles.

Kinetic studies have quantified this difference in nucleophilicity. The activating effect of an allylic trialkylstannyl group on the double bond is approximately 3 x 10⁹, whereas the effect of an allylic trialkylsilyl group is about 5 x 10⁵. core.ac.uk For the parent structures reacting with carbenium ions, a clear reactivity trend is observed where M=Sn is vastly more reactive than M=Si. core.ac.uk For instance, in the reaction of H₂C=CHCH₂MPh₃ with diarylcarbenium ions, the relative reactivity is 1 for the allylsilane (M=Si) and 1600 for the allylstannane (M=Sn). core.ac.uk

This heightened reactivity means that reactions with allylstannanes can often proceed under milder conditions, sometimes without the need for a Lewis acid catalyst, which is typically required for allylsilanes. core.ac.uk However, the lower reactivity of allylsilanes like Triethyl(2-phenylprop-2-en-1-yl)silane offers the advantage of greater stability and tolerance for a wider range of functional groups in complex synthetic pathways. The choice between an allylsilane and an allylstannane often involves a trade-off between reactivity and stability.

| Feature | Allylsilanes (e.g., this compound) | Allylstannanes |

| Metal-Carbon Bond | C-Si | C-Sn |

| Relative Reactivity | Lower | Higher (e.g., ~1600x faster for MPh₃ derivatives) core.ac.uk |

| Nucleophilicity | Moderately high | Very high |

| Activating Effect | ~5 x 10⁵ core.ac.uk | ~3 x 10⁹ core.ac.uk |

| Reaction Conditions | Often requires Lewis acid activation | Can react under milder, sometimes non-acidic, conditions |

| Stability | High, stable to chromatography and storage | Lower, can be prone to decomposition |

Differentiation from Trimethylsilyl (B98337) and Other Trialkylsilyl Analogues in Terms of Reactivity and Stability

Within the family of allylsilanes, the nature of the alkyl groups on the silicon atom influences both steric and electronic properties, which in turn affect reactivity and stability. This compound differs from its trimethylsilyl analogue primarily in the steric bulk and electron-donating ability of the substituents on the silicon atom.

The triethylsilyl (TES) group is sterically more demanding than the trimethylsilyl (TMS) group. acs.org This increased bulk can influence the approach of electrophiles and other reagents, potentially affecting the stereoselectivity of certain reactions. In some cases, the larger steric profile of the TES group can provide advantages in directing reaction outcomes.

Electronically, ethyl groups are slightly more electron-releasing than methyl groups. This enhanced inductive effect makes the silicon atom in the TES group slightly more electron-rich. This, in turn, can subtly increase the electron-donating strength of the C-Si bond and its ability to stabilize a developing positive charge at the β-position through hyperconjugation during electrophilic attack. wikipedia.org Consequently, triethylsilyl-substituted allylsilanes may exhibit slightly enhanced reactivity compared to their trimethylsilyl counterparts, although this electronic effect is generally less pronounced than the steric differences.

| Property | Triethylsilyl (TES) Analogue | Trimethylsilyl (TMS) Analogue |

| Steric Hindrance | Higher | Lower acs.org |

| Inductive Effect | More electron-donating | Less electron-donating |

| Reactivity | Potentially slightly higher due to electronic effects | Baseline |

| Stability of β-carbocation | Slightly more stabilized | Standard stabilization |

| Influence on Selectivity | Can have a greater influence on stereoselectivity due to steric bulk | Less steric influence |

Influence of Phenyl Substitution on Silicon-Carbon Bond Reactivity and Regioselectivity

The presence of a phenyl group at the 2-position of the prop-2-en-1-yl chain in this compound has a profound impact on its reactivity and the regioselectivity of its reactions. Electrophilic attack on allylsilanes typically occurs at the γ-carbon (the terminal carbon of the double bond), which generates a carbocation at the β-position relative to the silicon atom. scispace.com This carbocation is stabilized by σ-π hyperconjugation with the C-Si bond, which facilitates the subsequent loss of the silyl (B83357) group and formation of a new double bond. wikipedia.orgscispace.com

In the case of this compound, the phenyl group provides significant additional stabilization to the intermediate carbocation through resonance. When an electrophile attacks the γ-carbon (C3), the resulting positive charge at the β-carbon (C2) is benzylic and thus highly stabilized. This enhanced stabilization of the intermediate lowers the activation energy of the reaction, making the compound more reactive towards electrophiles compared to an unsubstituted allylsilane.

This substitution pattern strongly directs electrophiles to the γ-position to take advantage of this benzylic stabilization, leading to excellent regioselectivity in bond formation. rsc.org The reaction proceeds via an SE2' mechanism, yielding a product where the electrophile has added to the γ-carbon and the double bond has shifted.

Distinctive Reactivity Patterns Compared to Vinylsilanes

Vinylsilanes, which feature a silicon atom attached directly to a double-bond carbon, exhibit fundamentally different reactivity compared to allylsilanes. organicreactions.org The primary distinction lies in their nucleophilicity and the mechanism of electrophilic substitution.

Allylsilanes are significantly more nucleophilic than structurally related vinylsilanes. researchgate.netnih.gov This is because the reaction of an allylsilane with an electrophile proceeds via a β-silyl-stabilized carbocation, an effective and low-energy pathway. wikipedia.org In contrast, electrophilic attack on a vinylsilane typically occurs at the α-carbon, leading to a β-carbocation that is not as effectively stabilized in the transition state. researchgate.netnih.gov Consequently, vinylsilanes are less reactive towards electrophiles and often require stronger activation. researchgate.net

The site of electrophilic attack and subsequent bond formation also differs. In allylsilanes, the electrophile adds to the γ-carbon in an SE2' fashion. scispace.com In vinylsilanes, the reaction is a direct substitution where the electrophile replaces the silyl group on the same carbon atom (ipso-substitution). researchgate.net This mechanistic divergence leads to completely different structural outcomes and synthetic applications for the two classes of compounds.

| Feature | Allylsilanes (e.g., this compound) | Vinylsilanes |

| Structure | Si-C-C=C | Si-C=C |

| Reactivity towards Electrophiles | High | Low researchgate.netnih.gov |

| Mechanism | Electrophilic attack at γ-carbon (SE2') scispace.com | Electrophilic attack at α-carbon (ipso-substitution) researchgate.net |

| Intermediate Stabilization | Strong stabilization of β-carbocation by hyperconjugation wikipedia.org | Weaker stabilization in the transition state researchgate.netnih.gov |

| Product | Allylic transposition; electrophile at C3, new double bond at C1-C2 | Direct replacement of the silyl group by the electrophile |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Triethyl(2-phenylprop-2-en-1-yl)silane with high regioselectivity?

- Methodological Answer : The synthesis of vinylsilanes like this compound typically involves hydrosilylation of alkynes or alkenes using transition metal catalysts (e.g., Pt, Rh). For regioselectivity, reaction conditions such as solvent polarity, temperature, and catalyst loading must be optimized. For example, Pt-catalyzed hydrosilylation of 2-phenylpropyne with triethylsilane under inert atmospheres can yield the desired product. Monitoring via NMR or GC-MS is critical to assess intermediate formation and purity .

Q. How can NMR spectroscopy distinguish between structural isomers of this compound?